

Application Notes and Protocols for Quality Control of FAPI-2 Radiopharmaceuticals

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For Researchers, Scientists, and Drug Development Professionals

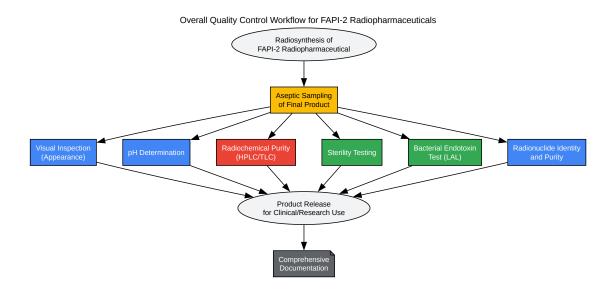
These comprehensive application notes and protocols provide detailed procedures for the quality control of Fibroblast Activation Protein Inhibitor (FAPI)-2 radiopharmaceuticals, with a specific focus on Gallium-68 (⁶⁸Ga) labeled FAPI derivatives such as ⁶⁸Ga-FAPI-46. Adherence to these guidelines is critical to ensure the safety, efficacy, and reproducibility of these agents in preclinical research and clinical applications.

Overview of Quality Control Procedures

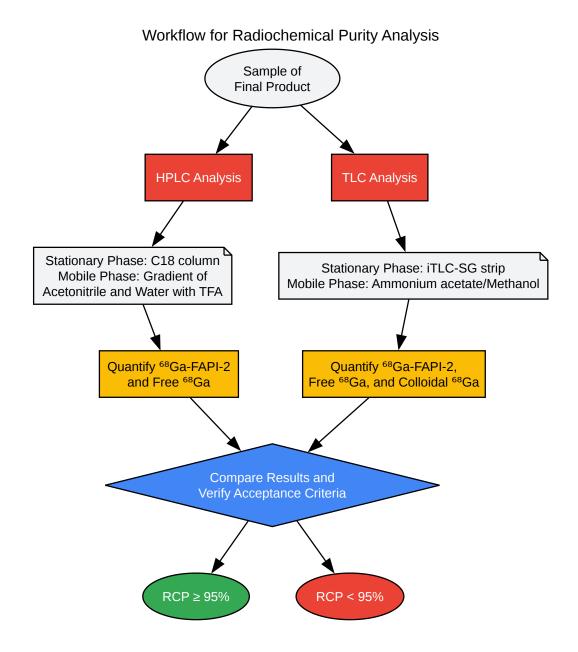
The quality control (QC) of **FAPI-2** radiopharmaceuticals is a multi-faceted process designed to verify the identity, purity, and safety of the final product before administration. It encompasses a series of physicochemical and biological tests to ensure the product meets predefined specifications. The primary goal is to guarantee that the radiopharmaceutical is of the highest quality, minimizing any potential risks to the patient and ensuring the accuracy of diagnostic imaging or the effectiveness of therapeutic applications.[1][2][3]

A systematic workflow is essential for the timely and efficient execution of all necessary QC tests, especially given the short half-life of radionuclides like ⁶⁸Ga.

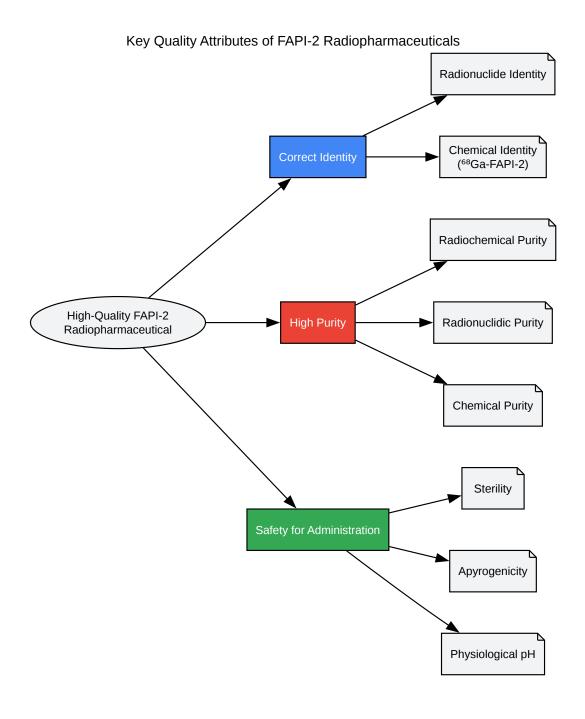












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References

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